molecular formula C19H22O2 B15249124 6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione CAS No. 100647-24-3

6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione

Cat. No.: B15249124
CAS No.: 100647-24-3
M. Wt: 282.4 g/mol
InChI Key: JOQXWYKVSKVHJY-UHFFFAOYSA-N
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Description

6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione is a tetrahydroanthraquinone derivative characterized by a partially hydrogenated anthracene core (positions 1–4) and a 9,10-diketone moiety. The compound features a branched pentan-2-yl substituent at position 6, which distinguishes it from other tetrahydroanthraquinones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthracene derivatives and pentan-2-yl precursors.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.

    Key Reactions: The key reactions may involve Friedel-Crafts alkylation, reduction, and cyclization steps to introduce the pentan-2-yl group and form the tetrahydroanthracene core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated reactors.

Chemical Reactions Analysis

Types of Reactions

6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The pentan-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.

Scientific Research Applications

6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry and pharmacology.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or other proteins.

    Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The tetrahydroanthraquinone scaffold is common among natural and synthetic compounds, with substituents dictating key properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Tetrahydroanthraquinones

Compound Name Substituents Key Properties/Activities References
6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione Pentan-2-yl at C6 High lipophilicity; potential stability
Prisconnatanone I (Entry 26, ) Undisclosed Antitumor activity (Wang C. et al., 2015)
1,2,4,5-Tetrahydroxy-7-methoxy-2-methyl derivative (Entry 27, ) Hydroxyl, methoxy, methyl groups Studied in Alternaria sp.; no reported activity
1,2,3,4-Tetrahydroanthracene-9,10-dione (29, ) No substituents Prone to hydrolysis/autoxidation
9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate () Acetate groups at C1/C4 Planar structure; forms supramolecular π-π stacks

Key Observations:

  • Lipophilicity and Stability: The pentan-2-yl group in the target compound likely increases membrane permeability compared to polar substituents (e.g., hydroxyl/methoxy in Entry 27). This could enhance bioavailability but reduce water solubility. In contrast, the diacetate in is more reactive, undergoing hydrolysis to form 1,4-dihydroxyanthraquinone (1,4-DHA), which participates in coordination chemistry .
  • Reactivity : The unsubstituted analog (Compound 29, ) is susceptible to hydrolysis, suggesting that alkyl groups like pentan-2-yl may confer steric protection against such degradation .
  • Supramolecular Behavior : The diacetate derivative () forms π-π interactions (centroid distance: 3.883 Å), critical for dye synthesis and metal coordination. The pentan-2-yl group’s bulkiness might disrupt such stacking, altering crystallinity or material applications .

Properties

CAS No.

100647-24-3

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

6-pentan-2-yl-1,2,3,4-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C19H22O2/c1-3-6-12(2)13-9-10-16-17(11-13)19(21)15-8-5-4-7-14(15)18(16)20/h9-12H,3-8H2,1-2H3

InChI Key

JOQXWYKVSKVHJY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)CCCC3

Origin of Product

United States

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